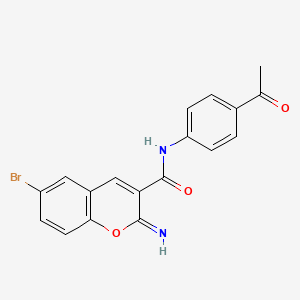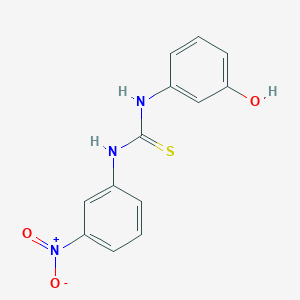![molecular formula C19H21Cl2N3OS B4732175 4-(2,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4732175.png)
4-(2,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Descripción general
Descripción
4-(2,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide, also known as DT-13, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic properties. DT-13 belongs to the class of piperazinecarboxamide derivatives and has shown promising results in various preclinical studies.
Mecanismo De Acción
The exact mechanism of action of 4-(2,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. This compound has also been found to inhibit the expression of various pro-inflammatory cytokines and angiogenic factors.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting the expression of anti-apoptotic proteins. This compound can also inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs). Additionally, this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound has also shown low toxicity in animal studies, making it a safe compound for in vivo experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(2,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosage and administration of this compound for different types of cancer. Another area of interest is its potential as a treatment for neurodegenerative diseases. Future studies should investigate the underlying mechanisms of this compound's neuroprotective effects and its potential as a treatment for Alzheimer's disease and other neurodegenerative diseases. Additionally, further research is needed to determine the safety and efficacy of this compound in human clinical trials.
Aplicaciones Científicas De Investigación
4-(2,4-dichlorobenzyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide has been extensively studied for its potential therapeutic properties. It has shown promising results in various preclinical studies, including anti-tumor, anti-inflammatory, anti-angiogenic, and anti-metastatic activities. This compound has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has shown potential as a treatment for cardiovascular diseases and diabetes.
Propiedades
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl2N3OS/c1-26-17-4-2-3-16(12-17)22-19(25)24-9-7-23(8-10-24)13-14-5-6-15(20)11-18(14)21/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMGUUJZVUHVJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)N2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4732103.png)
![3-(5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)propanoic acid](/img/structure/B4732105.png)


![N-[4-(1-pyrrolidinylsulfonyl)phenyl]hexanamide](/img/structure/B4732130.png)
![4-[(6,7-dimethoxy-4-quinazolinyl)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4732140.png)
![1-[2-(2-chloro-5-methylphenoxy)-2-methylpropanoyl]-4-ethylpiperazine](/img/structure/B4732151.png)
![N-(2,3-dichlorophenyl)-N'-[2-fluoro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B4732155.png)


![N-[4-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B4732167.png)
![(3aR,7aS)-2-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4732173.png)
![ethyl 2-{[(3-amino-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4732182.png)
![3-({[1-(1-adamantyl)propyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4732204.png)
